(3S)-3-Amino-3-(4-bromo(3-thienyl))propan-1-OL (3S)-3-Amino-3-(4-bromo(3-thienyl))propan-1-OL
Brand Name: Vulcanchem
CAS No.:
VCID: VC20401401
InChI: InChI=1S/C7H10BrNOS/c8-6-4-11-3-5(6)7(9)1-2-10/h3-4,7,10H,1-2,9H2/t7-/m0/s1
SMILES:
Molecular Formula: C7H10BrNOS
Molecular Weight: 236.13 g/mol

(3S)-3-Amino-3-(4-bromo(3-thienyl))propan-1-OL

CAS No.:

Cat. No.: VC20401401

Molecular Formula: C7H10BrNOS

Molecular Weight: 236.13 g/mol

* For research use only. Not for human or veterinary use.

(3S)-3-Amino-3-(4-bromo(3-thienyl))propan-1-OL -

Specification

Molecular Formula C7H10BrNOS
Molecular Weight 236.13 g/mol
IUPAC Name (3S)-3-amino-3-(4-bromothiophen-3-yl)propan-1-ol
Standard InChI InChI=1S/C7H10BrNOS/c8-6-4-11-3-5(6)7(9)1-2-10/h3-4,7,10H,1-2,9H2/t7-/m0/s1
Standard InChI Key QWWWMTFHHSYQRH-ZETCQYMHSA-N
Isomeric SMILES C1=C(C(=CS1)Br)[C@H](CCO)N
Canonical SMILES C1=C(C(=CS1)Br)C(CCO)N

Introduction

(3S)-3-Amino-3-(4-bromo(3-thienyl))propan-1-OL is a chiral organic compound belonging to the class of amino alcohols. It features a unique structure with an amino group, a hydroxyl group, and a bromo-substituted thiophene moiety. This compound is notable for its potential applications in medicinal chemistry due to its specific stereochemistry and functional groups, which can influence its biological activity and reactivity.

Synthesis Methods

The synthesis of (3S)-3-Amino-3-(4-bromo(3-thienyl))propan-1-OL typically involves several steps, often requiring the use of amines in the presence of catalysts or heat to facilitate the reaction. Common methods include:

  • Amination Reactions: These involve the introduction of an amino group onto the thiophene ring, often using palladium or nickel complexes as catalysts.

  • Substitution Reactions: The bromo group can undergo nucleophilic substitution, allowing for further functionalization of the compound.

Biological Interactions

Preliminary studies suggest that compounds with similar structures may exhibit various biological activities, including interactions with enzymes and receptors. The amino and hydroxyl groups enable hydrogen bonding, while the bromo-substituted thiophene enhances hydrophobic interactions, potentially modulating enzymatic activity or receptor signaling pathways .

Potential Applications

  • Medicinal Chemistry: The compound's unique structure and potential biological activities make it a subject of interest for developing therapeutics targeting specific biological pathways.

  • Pharmaceutical Applications: Further research is necessary to fully explore its efficacy and safety profiles for potential therapeutic uses .

Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
(3S)-3-Amino-3-(3-bromo(2-thienyl))propan-1-OLC7H10BrNOSDifferent thiophene substitution pattern
(3S)-3-Amino-3-(5-bromo(2-thienyl))propan-1-OLC7H10BrNOSBromine at a different position on the thiophene ring
(R)-3-amino-3-(5-chloro(2-thienyl))propan-1-OLC7H10ClNOSEnantiomer with chlorine instead of bromine

These compounds share structural similarities but differ in their thiophene substitution patterns or stereochemistry, which can affect their biological activities and reactivity .

Research Findings and Future Directions

While detailed mechanisms of action remain to be fully elucidated, preliminary studies indicate that (3S)-3-Amino-3-(4-bromo(3-thienyl))propan-1-OL may exhibit biological activities similar to other amino alcohols with thiophene moieties. Further research is necessary to explore its potential applications in medicinal chemistry and to understand its efficacy and safety profiles .

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